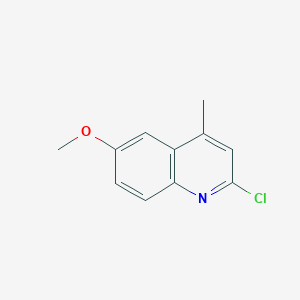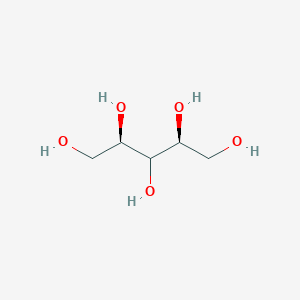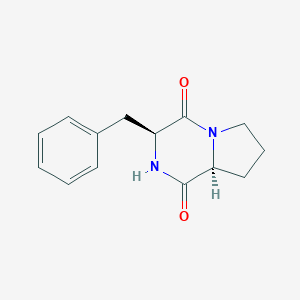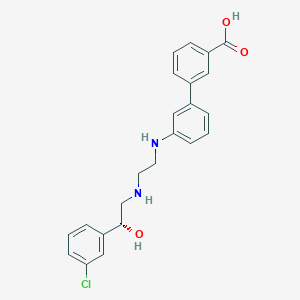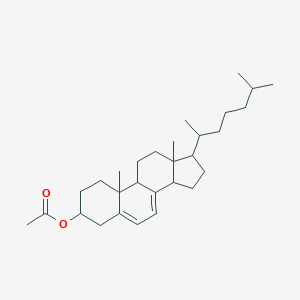
Acetato de 7-dehidrocolesterol
Descripción general
Descripción
7-Dehydrocholesterol acetate is a compound with the molecular formula C29H46O2 . It is a derivative of 7-Dehydrocholesterol, a zoosterol that functions as a cholesterol precursor and is converted to vitamin D3 in the skin . It is also used as an intermediate in the synthesis of Zymostenol, a sterol intermediate in the biosynthesis of cholesterol .
Synthesis Analysis
The synthesis of 7-dehydrocholesterol acetate involves the conversion of 7-oxocholesterol acetate into 7-dehydrocholesterol acetate by the Bamford-Stevens reaction . The efficiency of this reaction has been improved by the presence of O,N-bis(trimethylsilyl) acetamide in the reaction medium .Molecular Structure Analysis
The molecular structure of 7-Dehydrocholesterol acetate is characterized by its molecular formula C29H46O2 and a molecular weight of 426.7 g/mol . The IUPAC name of the compound is [(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate .Chemical Reactions Analysis
The chemical reactions involving 7-dehydrocholesterol acetate are primarily related to its role as an intermediate in the synthesis of Zymostenol . The conversion of 7-oxocholesterol acetate into 7-dehydrocholesterol acetate by the Bamford-Stevens reaction is a key step in this process .Aplicaciones Científicas De Investigación
Investigación de la Fotobiología de la Vitamina D
El acetato de 7-dehidrocolesterol es crucial en el estudio de la fotobiología de la vitamina D. Se ha desarrollado un nuevo método para medir la concentración de 7-dehidrocolesterol (7DHC) en la piel humana, que es esencial para comprender la síntesis de vitamina D después de la exposición a los rayos UVB . Esta investigación es fundamental para comprender cómo mantener la homeostasis del calcio y los roles de la vitamina D en la salud musculoesquelética, la función inmunitaria y la posible protección contra ciertos tipos de cáncer e infecciones .
Precursor de fármacos esteroideos
En el campo de la biomedicina, el this compound sirve como precursor de varios fármacos esteroideos costosos. Su vía de biosíntesis se ha rediseñado en Saccharomyces cerevisiae para mejorar la producción de 7-DHC, que luego se utiliza para crear formas activas de vitamina D3 para tratar enfermedades óseas, mejorar la inmunidad y reducir el riesgo de enfermedades cardiovasculares .
Mejora de la producción industrial
La producción industrial de 7-DHC se ha mejorado significativamente mediante la optimización de la vía de biosíntesis en la levadura. Esto ha llevado al título más alto reportado de 7-DHC hasta la fecha, marcando un hito para la producción industrial de 7-DHC y el desarrollo de esteroides para aplicaciones médicas .
Técnicas de química analítica
Química analítica: se beneficia del this compound ya que se utiliza en el desarrollo de ensayos precisos y exactos para detectar y cuantificar el 7DHC en pequeñas muestras de piel humana. Esto se logra mediante técnicas avanzadas de cromatografía líquida-espectrometría de masas en tándem (LC-MS/MS), que son esenciales para la investigación de la vitamina D .
Biotecnología microbiana
En biotecnología microbiana, la reingeniería de la biosíntesis del 7-DHC en Saccharomyces cerevisiae representa un paso significativo hacia adelante. Al modificar las vías metabólicas de la levadura, los investigadores pueden producir 7-DHC de manera más eficiente, lo que es vital para la producción microbiana de agentes medicinalmente importantes .
Metodologías de síntesis
La química de compuestos naturales utiliza el this compound en la síntesis de otros esteroles. Por ejemplo, se puede convertir en otros compuestos a través de reacciones como la reacción de Bamford-Stevens, mostrando su versatilidad en aplicaciones de química sintética .
Mecanismo De Acción
Target of Action
7-Dehydrocholesterol acetate (7-DHC) is a sterol that functions as a precursor for several steroidal drugs . It primarily targets the ferroptosis pathway , a form of regulated cell death driven by iron-dependent lipid peroxidation . The key enzymes in the distal cholesterol synthesis pathway regulate the sensitivity to ferroptosis by controlling the levels of 7-DHC .
Mode of Action
7-DHC acts as an endogenous suppressor of ferroptosis . It exerts its action by transferring the peroxidation pathway of phospholipids, thereby protecting cells from phospholipid peroxidation on the plasma and mitochondrial membranes . This action reduces ferroptosis, a form of cell death that is associated with various diseases, including cancer, degenerative diseases, and organ ischemia-reperfusion injury (IRI) .
Biochemical Pathways
7-DHC is a metabolic intermediate in the cholesterol biosynthesis pathway . It is synthesized by the enzyme SC5D (sterol-C5-desaturase) and metabolized by the enzyme DHCR7 (7-dehydrocholesterol reductase) for cholesterol synthesis . As an unsaturated sterol, 7-DHC contains a 5,7-diene in its B-ring, which can act as a potent hydrogen atom donor for fatty acid peroxide free radicals .
Result of Action
The action of 7-DHC results in the protection of cells from ferroptosis . By controlling the levels of 7-DHC, cells can regulate their sensitivity to ferroptosis . This has significant therapeutic implications, as it suggests that controlling the levels of 7-DHC through drugs could be a promising strategy for treating cancer and IRI .
Action Environment
The action of 7-DHC can be influenced by environmental factors. For example, UV irradiation can directly convert 7-DHC to vitamin D3 . This conversion enables humans to manufacture vitamin D3, which is used to prevent and treat rickets and other bone diseases, improve immunity, and reduce the risk of cardiovascular disease . Therefore, the action, efficacy, and stability of 7-DHC can be influenced by factors such as exposure to sunlight.
Safety and Hazards
Handling of 7-Dehydrocholesterol acetate should be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
7-Dehydrocholesterol acetate interacts with various enzymes and proteins in the body. It is an intermediate in the synthesis of Zymostenol, which is a derivative of Zymosterol, an sterol intermediate in the biosynthesis of cholesterol . The enzyme 7-dehydrocholesterol reductase (DHCR7) plays a crucial role in its metabolism .
Cellular Effects
7-Dehydrocholesterol acetate has significant effects on various types of cells and cellular processes. It has been identified as a lipid-soluble antioxidant that protects cells from ferroptosis, a cell death pathway triggered by iron-catalyzed phospholipid peroxidation . This indicates that 7-Dehydrocholesterol acetate can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 7-Dehydrocholesterol acetate involves its conversion into 7-Dehydrocholesterol by the Bamford-Stevens reaction . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Dehydrocholesterol acetate change over time. For instance, in a 96-hour shaker flask fermentation, the 7-Dehydrocholesterol titer was 649.5 mg/L by de novo synthesis . This indicates the product’s stability, degradation, and long-term effects on cellular function observed in in vitro studies.
Metabolic Pathways
7-Dehydrocholesterol acetate is involved in the cholesterol biosynthesis pathway . It interacts with enzymes such as lathosterol oxidase (lathosterol 5-desaturase), which is involved in the biosynthesis of cholesterol .
Transport and Distribution
It is known that cholesterol, a closely related compound, is predominantly localized to cell membranes, where it interacts with adjacent lipids to regulate rigidity, fluidity, and permeability of the bilayer .
Subcellular Localization
Related enzymes involved in sterol biosynthesis, such as DHCR24, have been found to be expressed in the endoplasmic reticulum and nuclear envelope .
Propiedades
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-20,23,25-27H,7-9,12-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGNVBRAISEVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1059-86-5 | |
| Record name | Cholesta-5, acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the reactivity of 7-Dehydrocholesterol acetate based on the provided research?
A1: One of the papers [] investigates the ozonolysis of 7-Dehydrocholesterol acetate peroxide. This reaction involves the cleavage of carbon-carbon double bonds by ozone. While the abstract doesn't detail the specific products or mechanism, it highlights the compound's reactivity towards ozone. This reactivity stems from the presence of double bonds in its structure, a characteristic feature of cholesterol derivatives.
Q2: What are the research papers about?
A2: The research papers focus on the chemical synthesis and reactions of 7-Dehydrocholesterol acetate:
- The first paper [] details a method for the "Synthesis of 7-dehydrocholesterol acetate." While the abstract doesn't provide specifics about the synthesis route, it implies the successful development of a procedure to obtain this compound.
- The second paper [] investigates the "Ozonolysis of 7-dehydrocholesterol acetate peroxide." This study likely explores the products and mechanism of the reaction between ozone and a peroxide derivative of 7-Dehydrocholesterol acetate.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




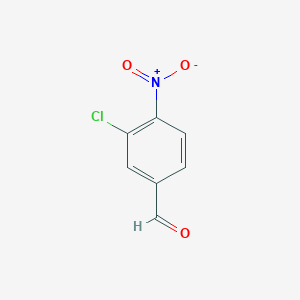
![[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride](/img/structure/B109733.png)
![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)
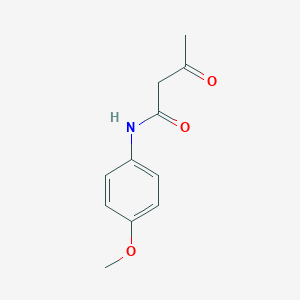

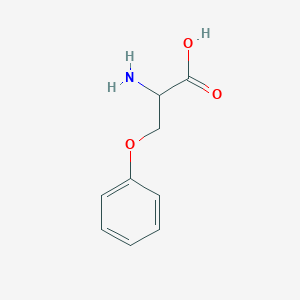

![1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B109768.png)
